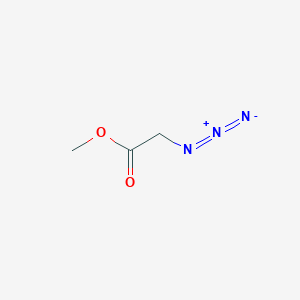

Methyl 2-azidoacetate

Description

Properties

IUPAC Name |

methyl 2-azidoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2/c1-8-3(7)2-5-6-4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYCUKSOYJWGPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398587 | |

| Record name | Methyl 2-azidoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1816-92-8 | |

| Record name | Methyl 2-azidoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1816-92-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 2-azidoacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-azidoacetate is a versatile organic reagent widely utilized in synthetic chemistry, most notably for its application in bioorthogonal "click" chemistry. This guide provides an in-depth overview of its synthesis, physicochemical properties, spectral data, and key applications, with a focus on practical utility for research and development. Detailed experimental protocols and safety considerations are also presented to ensure safe and effective handling and use of this compound.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the nucleophilic substitution of a haloacetate with an azide (B81097) salt. A well-established and reliable protocol is the reaction of methyl bromoacetate (B1195939) with sodium azide in a biphasic solvent system.

Reaction Scheme

Caption: Synthetic scheme for this compound.

Experimental Protocol

A detailed and reliable experimental procedure for the synthesis of this compound has been published in Organic Syntheses.[1] The following is a summary of that protocol:

Materials:

-

Methyl bromoacetate

-

Sodium azide (NaN3)

-

Methanol (B129727) (MeOH)

-

Water (H2O)

-

Diethyl ether (Et2O)

-

Magnesium sulfate (B86663) (MgSO4)

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, a solution of methyl bromoacetate in methanol is prepared.[1]

-

A slurry of sodium azide in water is added to the flask in one portion.[1] A mild exotherm may be observed.

-

The reaction mixture is heated to a gentle reflux for approximately 2 hours.[1]

-

After cooling to room temperature, the methanol is removed under reduced pressure.[1]

-

The remaining residue is partitioned between diethyl ether and water.[1]

-

The aqueous layer is extracted multiple times with diethyl ether.[1]

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield this compound as a slightly yellow oil.[1]

Yields: 89-90%[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C3H5N3O2 | [2][3][4][5] |

| Molecular Weight | 115.09 g/mol | [2][3][4] |

| Appearance | Slightly yellow oil / liquid | [1][6] |

| Boiling Point | 158 °C | [3] |

| Density | 1.182 g/cm³ | [3][7] |

| Flash Point | 48 °C (118.4 °F) | [3][7] |

| CAS Number | 1816-92-8 | [2][3][5][8] |

Spectral Data

The structural identity and purity of this compound can be confirmed using various spectroscopic techniques.

| Technique | Data | Reference(s) |

| ¹H NMR | (500 MHz, acetone-d6) δ: 3.77 (s, 3H), 4.04 (s, 2H) | [1] |

| ¹H NMR | (DMSO-d6) | [4] |

| Mass Spec. | GC-MS data available | [2][4] |

| IR | Data available in spectral databases |

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

Precautionary Statements (selected): [6]

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

P261: Avoid breathing fumes, gas, mist, vapors, or spray.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Stability and Reactivity:

-

Stable under recommended storage conditions.[6]

-

Conditions to avoid include heat, flames, and sparks.[6]

-

Incompatible with strong oxidizing agents, alkali metals, aluminum, and bases.[6]

Storage: Store in a cool, dry, well-ventilated place. Recommended storage temperature is between 2°C - 8°C.[3]

Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis, primarily due to the versatile reactivity of the azide functional group.

"Click" Chemistry: 1,3-Dipolar Cycloadditions

A prominent application of this compound is in [3+2] cycloaddition reactions with alkynes to form triazoles. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields 1,4-disubstituted triazoles, ruthenium-catalyzed reactions can selectively produce the 1,5-disubstituted regioisomer.[9]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C3H5N3O2 | CID 4020482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound 95% | CAS: 1816-92-8 | AChemBlock [achemblock.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Methyl azidoacetate | CAS#:1816-92-8 | Chemsrc [chemsrc.com]

- 8. Methyl azidoacetate [oakwoodchemical.com]

- 9. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 2-azidoacetate: A Comprehensive Technical Guide for Researchers

An in-depth technical guide for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and applications of Methyl 2-azidoacetate, a key reagent in bioconjugation and medicinal chemistry.

Introduction

This compound is a versatile organic compound that has garnered significant attention in the scientific community, particularly in the fields of organic synthesis, medicinal chemistry, and drug discovery. Its azide (B81097) functionality makes it a valuable building block for the introduction of the azido (B1232118) group and a key participant in bioorthogonal reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3][4] This guide provides a comprehensive overview of this compound, including its chemical structure, properties, synthesis, and key applications, with a focus on detailed experimental protocols and workflows relevant to the target audience.

Chemical Structure and Identification

The fundamental identification and structural details of this compound are summarized below.

| Identifier | Value |

| CAS Number | 1816-92-8 |

| IUPAC Name | This compound |

| Molecular Formula | C₃H₅N₃O₂ |

| SMILES | COC(=O)CN=[N+]=[N-] |

| InChI | InChI=1S/C3H5N3O2/c1-8-3(7)2-5-6-4/h2H2,1H3 |

| InChIKey | RXYCUKSOYJWGPE-UHFFFAOYSA-N |

Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in experimental setups.

| Property | Value | Source |

| Molecular Weight | 115.09 g/mol | PubChem |

| Appearance | Colorless to slightly yellow liquid | Chemlyte Solutions |

| Density | 1.182 g/cm³ | Biosynth |

| Boiling Point | 158 °C | Biosynth |

| Flash Point | 48 °C | Biosynth |

| Purity | Typically >95% | AChemBlock, P212121 Store |

| Storage | Store at 2°C - 8°C in a tightly closed container, keep dry | Biosynth |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the nucleophilic substitution of a haloacetate with an azide salt. A detailed experimental protocol adapted from Organic Syntheses is provided below.

Experimental Protocol: Synthesis from Methyl Bromoacetate (B1195939)

Materials:

-

Methyl bromoacetate

-

Sodium azide (NaN₃)

-

Methanol (B129727) (MeOH)

-

Water (H₂O)

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Three-necked round-bottomed flask

-

Magnetic stirrer

-

Reflux condenser

-

Drying tube

-

Temperature probe

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup: In a 500-mL three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, dissolve methyl bromoacetate (51.5 mL, 0.528 mol) in methanol (86 mL).

-

Addition of Sodium Azide: Prepare a slurry of sodium azide (42.3 g, 0.649 mol, 1.23 equiv) in water (40 mL) and add it to the methyl bromoacetate solution in one portion.

-

Reaction: Stir the suspension. A mild exotherm will be observed. After the initial exotherm subsides, heat the mixture to a gentle reflux using a heating mantle for 2 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully remove the solvent using a rotary evaporator.

-

Partition the residue between diethyl ether (100 mL) and water (100 mL).

-

Separate the layers and extract the aqueous phase with diethyl ether (3 x 30 mL).

-

Combine the organic layers, dry over magnesium sulfate, filter, and concentrate on a rotary evaporator to yield this compound as a slightly yellow oil.

-

Expected Yield: 89–90%

Synthesis Workflow

Applications in Organic Synthesis and Bioconjugation

This compound is a cornerstone reagent in modern organic chemistry, primarily due to its participation in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction is a premier example of "click chemistry," a class of reactions known for their high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[4][5]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne to regioselectively form a 1,4-disubstituted 1,2,3-triazole.[2][5] This stable triazole linkage is widely used to connect different molecular fragments in drug discovery, materials science, and bioconjugation.[1][2][3]

Experimental Protocol: General CuAAC Reaction

This protocol provides a general procedure for the CuAAC reaction between this compound and a generic terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand

-

Appropriate solvent (e.g., a mixture of water and t-BuOH, or an aqueous buffer for bioconjugation)

Equipment:

-

Reaction vial

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

Preparation of Stock Solutions:

-

Prepare stock solutions of the alkyne, this compound, CuSO₄, ligand (THPTA or TBTA), and sodium ascorbate in the chosen solvent system.

-

-

Reaction Setup:

-

In a reaction vial, combine the alkyne and this compound in the desired molar ratio (typically a slight excess of one reagent is used).

-

In a separate tube, prepare a premix of CuSO₄ and the ligand (a common ratio is 1:5 CuSO₄:ligand).

-

Add the CuSO₄/ligand premix to the alkyne/azide mixture.

-

-

Initiation:

-

Add the sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst and initiate the reaction.

-

-

Reaction:

-

Stir the reaction at room temperature. The reaction time can vary from a few minutes to several hours, depending on the substrates.

-

-

Work-up and Purification:

-

For small molecule synthesis, the reaction can be quenched with water and the product extracted with an organic solvent. Purification is typically achieved by column chromatography.

-

For bioconjugation, the product can be purified using techniques like size-exclusion chromatography or dialysis to remove the catalyst and excess reagents.[6]

-

CuAAC Experimental Workflow for Bioconjugation

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6] It is also a skin and eye irritant.[6]

Personal Protective Equipment (PPE):

-

Safety goggles

-

Chemical-resistant gloves

-

Lab coat

Handling Precautions:

-

Avoid contact with skin and eyes.

-

Avoid inhalation of vapor or mist.

-

Keep away from sources of ignition.

-

Use non-sparking tools.

-

Take measures to prevent the buildup of electrostatic charge.

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

In case of a spill, contain the spillage with a non-combustible absorbent material and dispose of it as hazardous waste.

Conclusion

This compound is a valuable and versatile reagent for researchers in organic synthesis and drug development. Its utility as a key component in the robust and efficient CuAAC "click" reaction allows for the straightforward construction of complex molecules and bioconjugates. The detailed protocols and workflows provided in this guide are intended to facilitate its effective and safe use in the laboratory. As the field of bioconjugation continues to expand, the importance of reagents like this compound in creating novel therapeutics and diagnostic tools is set to grow.

References

- 1. Bioconjugation application notes [bionordika.fi]

- 2. Copper-Catalyzed Alkyne-Azide Cycloaddition on the Solid Phase for the Preparation of Fully Click-Modified Nucleic Acids | Springer Nature Experiments [experiments.springernature.com]

- 3. youtube.com [youtube.com]

- 4. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 2-Azidoacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-azidoacetate is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its unique combination of an azide (B81097) moiety and an ester functional group allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of various nitrogen-containing heterocyclic compounds, modified amino acids, and bioconjugates. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, reactivity, and analytical characterization of this compound, tailored for professionals in research and drug development.

Physicochemical Properties

This compound is a flammable liquid at room temperature.[1] While a specific melting point is not widely reported in the literature, its liquid state at ambient conditions is well-established. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₅N₃O₂ | [2] |

| Molecular Weight | 115.09 g/mol | [2][3] |

| Boiling Point | 158 °C | [3] |

| Density | 1.182 g/cm³ | |

| Refractive Index (n20/D) | 1.440 | [1] |

| Flash Point | 48 °C (118.4 °F) | [4][5] |

| Appearance | Slightly yellow oil | [6] |

| Solubility | Soluble in diethyl ether and methanol. Partitions with water. | [6] |

Synthesis

The most common and well-documented method for the synthesis of this compound is the nucleophilic substitution of methyl bromoacetate (B1195939) with sodium azide.[6]

Experimental Protocol: Synthesis of this compound[6]

Materials:

-

Methyl bromoacetate

-

Sodium azide

-

Methanol (MeOH)

-

Water (H₂O)

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl bromoacetate (1.0 equivalent) in methanol.

-

In a separate beaker, prepare a slurry of sodium azide (1.23 equivalents) in water.

-

Add the sodium azide slurry to the solution of methyl bromoacetate in one portion. A mild exotherm may be observed.

-

Stir the suspension at room temperature for 20 minutes.

-

Heat the reaction mixture to a gentle reflux and maintain for 2 hours.

-

After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and extract the aqueous layer three more times with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a slightly yellow oil.

Safety Note: This reaction should be performed behind a safety shield due to the potential hazards associated with azides.

Purification

The crude this compound obtained from the synthesis is often of sufficient purity for many applications. However, for more demanding applications, further purification can be achieved.

Aqueous Workup

As described in the synthesis protocol, a standard aqueous workup involving partitioning between diethyl ether and water is effective for removing inorganic salts and water-soluble impurities.[6]

Fractional Distillation

Further purification can be achieved by fractional distillation under reduced pressure. Given its atmospheric boiling point of 158 °C, distillation at a lower pressure is recommended to prevent thermal decomposition.

Flash Column Chromatography

For the removal of non-volatile impurities, flash column chromatography can be employed. While a specific solvent system for this compound is not extensively reported, a gradient of ethyl acetate (B1210297) in hexanes is a common starting point for the purification of moderately polar esters.

Chemical Reactivity

The reactivity of this compound is dominated by the azide and ester functional groups.

Reactions of the Azide Group

The azide moiety is a versatile functional group that can undergo a variety of transformations:

-

1,3-Dipolar Cycloadditions (Click Chemistry): this compound is a common reagent in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions to form 1,2,3-triazoles. This "click chemistry" approach is widely used in drug discovery, bioconjugation, and materials science.

-

Reduction to Amines: The azide group can be readily reduced to a primary amine using various reducing agents, such as hydrogen sulfide, triphenylphosphine (B44618) (Staudinger reduction), or catalytic hydrogenation. This provides a convenient route to methyl glycinate (B8599266) and its derivatives.

-

Nitrene Formation: Thermal or photochemical decomposition of the azide can lead to the formation of a highly reactive nitrene intermediate, which can undergo various insertion and rearrangement reactions.[7]

Reactions of the Ester Group

The methyl ester group can undergo typical ester reactions:

-

Hydrolysis: Hydrolysis under acidic or basic conditions yields azidoacetic acid.

-

Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst can be used to form different alkyl 2-azidoacetates.

-

Aminolysis: Reaction with amines leads to the formation of 2-azidoacetamides.

-

Reduction: Reduction with strong reducing agents like lithium aluminum hydride will yield 2-azidoethanol.

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source |

| ¹H NMR (500 MHz, acetone-d₆) | δ 4.04 (s, 2H), 3.77 (s, 3H) | [6] |

| ¹³C NMR (126 MHz, acetone-d₆) | δ 169.87, 52.64, 50.47 | [6] |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): 115 | [2] |

| Infrared (neat) | 2108 cm⁻¹ (azide stretch), 1751 cm⁻¹ (ester carbonyl stretch) | [6] |

Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)

-

Sample Preparation: Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., acetone-d₆, chloroform-d) in a clean, dry NMR tube.

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 or 500 MHz for ¹H).

-

Referencing: Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS) (General Protocol for GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Injection: Inject a small volume of the sample solution into the gas chromatograph (GC) inlet.

-

Separation: The sample is vaporized and separated on a GC column.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).

-

Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Safety and Handling

This compound is a flammable liquid and should be handled with care in a well-ventilated fume hood.[5] It is classified as a flammable liquid (Category 3) and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Due to its azide functionality, it should be considered potentially explosive and protected from heat, sparks, and open flames.[5] It is incompatible with strong oxidizing agents, alkali metals, aluminum, and bases.[5]

Visualizations

Synthesis Workflow

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound | C3H5N3O2 | CID 4020482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl azido acetate | 1816-92-8 | FM12560 | Biosynth [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of Methyl 2-Azidoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for methyl 2-azidoacetate (C₃H₅N₃O₂), a valuable reagent and building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Chemical Structure and Properties

This compound is a flammable, colorless to slightly yellow oil.[1] Its structure consists of a methyl ester functional group and an azide (B81097) group attached to the alpha-carbon.

Molecular Formula: C₃H₅N₃O₂ Molecular Weight: 115.09 g/mol [2][3] CAS Number: 1816-92-8[4][5][6]

Spectroscopic Data

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent | Spectrometer Frequency |

| 4.04 | Singlet | 2H | -CH₂- | acetone-d₆ | 500 MHz |

| 3.77 | Singlet | 3H | -OCH₃ | acetone-d₆ | 500 MHz |

Table 2: ¹³C NMR Spectral Data [1]

| Chemical Shift (δ) ppm | Assignment | Solvent | Spectrometer Frequency |

| 169.87 | C=O | acetone-d₆ | 126 MHz |

| 52.64 | -OCH₃ | acetone-d₆ | 126 MHz |

| 50.47 | -CH₂- | acetone-d₆ | 126 MHz |

Infrared (IR) Spectroscopy

Table 3: IR Spectral Data [1]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2108 | N₃ stretch (strong, characteristic) |

| 1751 | C=O stretch (ester) |

Mass Spectrometry (MS)

Table 4: GC-MS Spectral Data

| m/z | Interpretation |

| 115 | [M]⁺ (Molecular ion) |

| 87 | [M - N₂]⁺ |

| 59 | [COOCH₃]⁺ |

| 58 | [CH₂N₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound

-

Deuterated solvent (e.g., acetone-d₆, CDCl₃)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio, which is typically higher than for ¹H NMR.

-

Process the data similarly to the ¹H NMR spectrum.

-

IR Spectroscopy

Objective: To identify the characteristic functional groups.

Materials:

-

This compound

-

FTIR spectrometer with an appropriate sampling accessory (e.g., NaCl plates for neat liquid or an ATR accessory).

Procedure:

-

Sample Preparation (Neat Liquid):

-

Place a drop of the liquid sample between two NaCl or KBr plates to form a thin film.

-

-

Sample Preparation (ATR):

-

Place a drop of the liquid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty accessory.

-

Place the sample in the spectrometer.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

This compound

-

GC-MS instrument equipped with a suitable capillary column (e.g., non-polar or medium-polarity).

-

Volatile solvent for sample dilution (e.g., dichloromethane (B109758) or ethyl acetate).

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent.

-

GC Method:

-

Set the injector temperature (e.g., 250 °C).

-

Program the oven temperature to achieve good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 50 °C), ramp to a higher temperature (e.g., 250 °C), and then hold for a few minutes.

-

Use helium as the carrier gas at a constant flow rate.

-

-

MS Method:

-

Set the ion source to electron ionization (EI) at 70 eV.

-

Set the mass analyzer to scan over a suitable mass range (e.g., m/z 35-200).

-

-

Data Acquisition and Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

The instrument will automatically acquire the mass spectrum of the compound as it elutes from the GC column.

-

Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

-

Visualizations

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Key mass spectral fragmentation pathways of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. spectrabase.com [spectrabase.com]

- 3. Methyl azido acetate | 1816-92-8 | FM12560 | Biosynth [biosynth.com]

- 4. This compound | C3H5N3O2 | CID 4020482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. store.p212121.com [store.p212121.com]

- 6. This compound 95% | CAS: 1816-92-8 | AChemBlock [achemblock.com]

Navigating the Synthesis and Handling of Methyl 2-azidoacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-azidoacetate is a versatile reagent in organic synthesis, frequently employed in the introduction of the azido (B1232118) group for applications such as "click" chemistry, the synthesis of nitrogen-containing heterocycles, and the formation of amines via reduction. However, its utility is accompanied by significant handling and storage challenges due to its potential instability. This technical guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, drawing from available safety data and established protocols for small organic azides.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| CAS Number | 1816-92-8 | [1] |

| Molecular Formula | C₃H₅N₃O₂ | [1] |

| Molecular Weight | 115.09 g/mol | [1] |

| Appearance | Slightly yellow oil | [2] |

| Boiling Point | 158 °C | [3] |

| Density | 1.182 g/cm³ | [3] |

| Flash Point | 48 °C | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. A thorough understanding of these hazards is the first step in ensuring safe laboratory practices.

| Hazard Classification | GHS Code | Description |

| Flammable liquids | H226 | Flammable liquid and vapor.[1][4] |

| Skin irritation | H315 | Causes skin irritation.[1][4] |

| Serious eye irritation | H319 | Causes serious eye irritation.[1][4] |

| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation.[1][4] |

| Potential for Explosion | - | Heating may cause an explosion.[4] |

Stability of this compound

Carbon-to-Nitrogen Ratio (C/N Ratio): A commonly used rule of thumb for assessing the stability of organic azides is the ratio of carbon and oxygen atoms to nitrogen atoms. The formula is:

(Number of Carbon Atoms + Number of Oxygen Atoms) / (Number of Nitrogen Atoms)

For this compound (C₃H₅N₃O₂), this ratio is (3 + 2) / 3 = 1.67 .

| C/N Ratio Guideline | Stability and Handling Recommendations |

| ≥ 3 | Generally considered stable enough for isolation and storage in larger quantities. |

| 1 to < 3 | Potentially unstable. Should be handled in small quantities, used immediately after synthesis if possible, and stored in dilute solutions (<1 M) at low temperatures. |

| < 1 | Highly unstable and should not be isolated. To be used only as in-situ intermediates. |

Given its C/N ratio of 1.67, this compound falls into the potentially unstable category and must be handled with extreme caution.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with this compound. The following procedures are based on best practices for handling energetic compounds.

Personal Protective Equipment (PPE)

| PPE Item | Specification |

| Eye Protection | Chemical safety goggles and a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |

| Body Protection | Flame-retardant lab coat. |

| Additional | Work should be conducted behind a blast shield. |

Engineering Controls

-

Fume Hood: All work with this compound must be performed in a certified chemical fume hood to minimize inhalation exposure and to contain any potential incidents.

-

Ventilation: Ensure adequate ventilation in the laboratory.

-

Ignition Sources: Eliminate all potential ignition sources, including open flames, hot plates, and static electricity. Use of non-sparking tools is recommended.[4]

Storage Conditions

| Parameter | Recommendation |

| Temperature | Store in a refrigerator at 2-8 °C.[3] |

| Container | Tightly sealed container. |

| Atmosphere | Store in a dry, well-ventilated place.[4] |

| Incompatibilities | Store away from strong oxidizing agents, strong bases, strong acids, and metals.[4] |

Experimental Procedures and Workflows

Synthesis of this compound

A detailed and validated procedure for the synthesis of this compound is available in Organic Syntheses.[2] The following is a summary of the key steps and safety considerations.

Reaction: Methyl bromoacetate (B1195939) is reacted with sodium azide (B81097) in a methanol/water solvent system.

Key Safety Observations from the Literature:

-

A mild exotherm to approximately 45 °C has been observed during the synthesis.[2]

-

The crude product should be handled with care, and distillation should be avoided. Purification is typically achieved by extraction.

Quenching and Disposal of Residual Azides

While a specific, validated quenching protocol for this compound is not available, a general procedure for quenching sodium azide with nitrous acid can be adapted with extreme caution for small quantities of the organic azide in solution. This should only be performed by experienced chemists behind a blast shield.

Principle: Nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) can be used to decompose azides to nitrogen gas.

Caution: This procedure generates toxic nitrogen oxides and should be performed in a well-ventilated fume hood. The reaction may be exothermic.

Disposal of Bulk Material: Unused or bulk quantities of this compound should be treated as hazardous waste. Contact your institution's environmental health and safety department for proper disposal procedures. Do not attempt to dispose of it down the drain or in regular trash.[4]

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

Conclusion

This compound is a valuable synthetic tool, but its energetic nature demands a high level of respect and caution. By understanding its properties, adhering to strict handling and storage protocols, and being prepared for potential incidents, researchers can safely incorporate this reagent into their synthetic strategies. Always prioritize safety, work on the smallest scale possible, and consult with your institution's safety professionals when in doubt.

References

An In-depth Technical Guide to the Safe Handling of Methyl 2-azidoacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety precautions, potential hazards, and handling protocols for methyl 2-azidoacetate. Due to the limited availability of specific quantitative toxicological and explosive property data for this compound, this document incorporates safety information from closely related small organic azides and established guidelines for handling energetic materials.

Introduction to the Hazards of Small Organic Azides

This compound belongs to the class of small organic azides, which are known for their potential instability and explosive nature.[1] These compounds are energetically rich and can decompose rapidly, releasing nitrogen gas and a significant amount of energy.[1][2] The decomposition can be initiated by various stimuli, including heat, shock, friction, and static discharge.[1][2] Therefore, handling this compound requires stringent safety protocols and a thorough understanding of its potential hazards.

Properties of this compound

A summary of the known physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃H₅N₃O₂ | [3] |

| Molecular Weight | 115.09 g/mol | [3] |

| CAS Number | 1816-92-8 | [4] |

| Appearance | Colorless to yellow liquid | [5] |

| Boiling Point | 158 °C | [6] |

| Density | 1.182 g/cm³ | [6] |

| Flash Point | 48 °C | [6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound.[3][4]

| Hazard Class | Hazard Statement |

| Flammable liquids (Category 3) | H226: Flammable liquid and vapor |

| Skin irritation (Category 2) | H315: Causes skin irritation |

| Eye irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |

| Potential for explosive decomposition | Heating may cause an explosion[4] |

Note: While not a formal GHS classification for this specific compound, the potential for explosive decomposition upon heating is a critical hazard for small organic azides.[4]

Quantitative Hazard Analysis

Table 4.1: Toxicological Data (Data for this compound is not available)

| Parameter | Value | Species | Route | Notes and References |

| LD₅₀ (Oral) | No data available | - | - | The toxicological properties have not been thoroughly investigated.[4] Based on the toxicity of sodium azide (B81097), ingestion is expected to be harmful. |

| LC₅₀ (Inhalation) | No data available | - | - | Vapors may cause respiratory irritation.[4] Inhalation of azides can have systemic toxic effects. |

| LD₅₀ (Dermal) | No data available | - | - | Causes skin irritation.[4] Absorption through the skin is a potential route of exposure for organic azides. |

Table 4.2: Thermal Stability and Explosive Hazard (Data for this compound is not available; estimations based on properties of small organic azides)

| Parameter | Estimated Value/Comment | Method | Reference/Justification |

| Onset of Decomposition | Likely in the range of 100-200 °C | Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) | Small organic azides are known to decompose exothermically at elevated temperatures. |

| Decomposition Energy | Expected to be significant | DSC/ARC | The azide functional group is highly energetic. |

| Shock Sensitivity | Potentially sensitive | Drop Hammer Test | Small, low molecular weight organic azides can be sensitive to shock and friction.[1][2] |

| C/N Ratio | C₃/(N₃) = 1 | Calculation | A low carbon-to-nitrogen ratio is an indicator of potential explosive properties.[5] |

Experimental Protocols

5.1. Synthesis of this compound

The following protocol is adapted from a published procedure and should be performed with strict adherence to all safety precautions for handling azides.[7]

Reagents and Equipment:

-

Methyl bromoacetate (B1195939)

-

Sodium azide

-

Water

-

Diethyl ether

-

Magnesium sulfate

-

Three-necked round-bottomed flask

-

Magnetic stirrer

-

Reflux condenser

-

Drying tube

-

Septum and temperature probe

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Safety shield

Procedure:

-

Reaction Setup: In a 500-mL three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, drying tube, and a temperature probe, prepare a solution of methyl bromoacetate (0.528 mol) in methanol (86 mL). This entire setup should be behind a safety shield.[7]

-

Addition of Sodium Azide: Prepare a slurry of sodium azide (0.649 mol) in water (40 mL) and add it to the methyl bromoacetate solution in one portion via a funnel. Rinse the funnel with a small amount of water to ensure all the sodium azide is transferred.[7]

-

Reaction: Stir the suspension for 20 minutes in a water bath. A mild exotherm may be observed. Following this, heat the solution to a gentle reflux using a heating mantle for 2 hours.[7]

-

Work-up: After cooling to room temperature, carefully remove the solvent using a rotary evaporator. The heterogeneous mixture may have a tendency to bump. Partition the residue between diethyl ether (100 mL) and water (100 mL).[7]

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether (3 x 30 mL).[7]

-

Drying and Evaporation: Combine the organic layers, dry with magnesium sulfate, filter, and evaporate the solvent to yield this compound as a slightly yellow oil.[7]

5.2. General Protocol for Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)

This is a general procedure for assessing the thermal stability of a potentially energetic material like this compound.

Equipment and Materials:

-

Differential Scanning Calorimeter (DSC)

-

High-pressure DSC pans and lids

-

Crimper for sealing pans

-

This compound sample (typically 1-5 mg)

-

Inert reference material (e.g., empty sealed pan)

-

Inert purge gas (e.g., nitrogen)

Procedure:

-

Sample Preparation: In a well-ventilated fume hood and behind a blast shield, carefully weigh a small amount of this compound (1-5 mg) into a high-pressure DSC pan.

-

Sealing the Pan: Securely seal the pan with a lid using a crimper. This is crucial to contain any pressure generated during decomposition.

-

Instrument Setup: Place the sealed sample pan and a reference pan (an empty sealed pan) into the DSC cell.

-

Experimental Program: Program the DSC with the desired temperature profile. A typical program for screening would be to heat the sample from ambient temperature to a temperature well above the expected decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 5-10 °C/min).

-

Data Acquisition: Start the experiment and record the heat flow as a function of temperature.

-

Data Analysis: Analyze the resulting DSC curve to determine the onset temperature of decomposition (the temperature at which the exothermic decomposition begins) and the enthalpy of decomposition (the total energy released, calculated from the area of the exothermic peak).

Visualizations

References

An In-depth Technical Guide to the Thermal Stability of Methyl 2-azidoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of methyl 2-azidoacetate. Due to its energetic azide (B81097) functional group, understanding the thermal behavior of this compound is critical for its safe handling, storage, and use in research and development. This document summarizes available quantitative data, details relevant experimental protocols, and outlines the thermal decomposition pathway.

Executive Summary

This compound (C₃H₅N₃O₂) is a versatile reagent used in organic synthesis. However, like other low molecular weight organic azides, it is a potentially energetic material that requires careful handling. The thermal stability of this compound is a key safety parameter. This guide consolidates the known data on its thermal properties and provides methodologies for its assessment.

Physicochemical and Thermal Properties

Table 1: Physicochemical and Thermal Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅N₃O₂ | [2] |

| Molecular Weight | 115.09 g/mol | [2] |

| Appearance | Slightly yellow oil | [1] |

| Boiling Point | 158 °C | |

| Flash Point | 48 °C | |

| DSC Event | Endotherm at 58 °C | [1] |

| Storage Temperature | Recommended ≤ -10 °C |

Thermal Hazards and Safety Considerations

Organic azides are known to be energetic and can decompose rapidly, and sometimes explosively, when subjected to heat, shock, or friction. For this compound, the following safety considerations are paramount:

-

Heat Sensitivity: The compound is known to decompose upon heating. The endotherm at 58 °C suggests that thermal decomposition is a significant concern at moderately elevated temperatures.[1]

-

Exothermic Potential: While the observed DSC event is an endotherm, the synthesis of this compound involves a mild exotherm to approximately 45 °C, indicating the potential for self-heating under certain conditions.[1]

-

"Rule of Six": A common guideline for the stability of energetic compounds is the "Rule of Six," which suggests that there should be at least six carbon atoms for each energetic functional group (like an azide). This compound, with a carbon-to-azide ratio of 3:1, does not meet this criterion and should be handled as a potentially explosive material.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and metals, as these can lead to the formation of highly unstable and shock-sensitive metal azides or the dangerously explosive hydrazoic acid.

Experimental Protocols for Thermal Analysis

To assess the thermal stability of energetic materials like this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques employed.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can identify melting, crystallization, and decomposition events and quantify the associated enthalpy changes.

Methodology:

-

Sample Preparation: A small sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. To prevent pressure buildup from gaseous decomposition products, the lid of the pan should be pierced with a small pinhole.

-

Instrumentation: A calibrated Differential Scanning Calorimeter is used.

-

Experimental Conditions:

-

Temperature Program: A linear heating ramp, typically from ambient temperature to a temperature beyond the decomposition point (e.g., 25 °C to 300 °C).

-

Heating Rate: A heating rate of 5-10 °C/min is commonly used. Slower heating rates can provide better resolution of thermal events.

-

Atmosphere: A continuous purge of inert gas, such as nitrogen, is maintained at a constant flow rate (e.g., 50 mL/min).

-

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature of decomposition, the peak maximum of the decomposition event, and the enthalpy of decomposition (ΔHd).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This is particularly useful for determining the temperature at which decomposition begins and the extent of mass loss due to the evolution of gaseous products.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an open TGA pan (e.g., alumina (B75360) or platinum).

-

Instrumentation: A calibrated Thermogravimetric Analyzer is used.

-

Experimental Conditions:

-

Temperature Program: A linear heating ramp from ambient temperature to a final temperature where decomposition is complete (e.g., 25 °C to 400 °C).

-

Heating Rate: A controlled heating rate, typically 10 °C/min.

-

Atmosphere: A steady flow of an inert gas, such as nitrogen, is maintained throughout the experiment to prevent oxidative side reactions.

-

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of mass loss, the temperatures of maximum rates of mass loss (from the derivative curve, DTG), and the total mass loss associated with the decomposition.

Thermal Decomposition Pathway

The thermal decomposition of simple alkyl azides, such as this compound, is generally understood to proceed through the initial extrusion of molecular nitrogen (N₂) to form a highly reactive nitrene intermediate.[3] This nitrene can then undergo further reactions. In the case of alkyl azides with α-hydrogens, a 1,2-hydride shift is a common subsequent step, leading to the formation of an imine.[3]

The proposed thermal decomposition pathway for this compound is illustrated in the diagram below.

Caption: Proposed thermal decomposition pathway of this compound.

Conclusion

This compound is a thermally sensitive compound that requires careful handling and storage. The available data indicates a decomposition event around 58 °C. Due to the lack of comprehensive public data, it is strongly recommended that researchers conduct their own thermal analysis (DSC and TGA) under their specific experimental conditions to ensure safe operation. The general protocols and decomposition pathway outlined in this guide provide a framework for understanding and managing the thermal risks associated with this compound.

References

An In-depth Technical Guide to the Solubility of Methyl 2-azidoacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 2-azidoacetate in common organic solvents. Due to a lack of extensive published quantitative data, this guide focuses on qualitative solubility, inferred from the compound's physicochemical properties, documented synthetic procedures, and the known solubility of analogous compounds. This document also furnishes a detailed experimental protocol for determining solubility and a logical workflow for solubility assessment.

Introduction to this compound

This compound is an organic compound with the chemical formula C₃H₅N₃O₂.[1] It is a liquid at room temperature and is utilized as a reagent in organic synthesis, particularly in the introduction of the azido (B1232118) group, which is a versatile functional group for click chemistry and the synthesis of nitrogen-containing heterocycles.[2][3] Understanding its solubility is crucial for reaction setup, purification, and formulation in various research and development applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties influence its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₃H₅N₃O₂ | [1] |

| Molecular Weight | 115.09 g/mol | [1] |

| Appearance | Liquid | |

| Boiling Point | 158 °C | [3] |

| Density | 1.182 g/cm³ | [4] |

| Flash Point | 48 °C | [3] |

Solubility Profile of this compound

The principle of "like dissolves like" is a fundamental concept in predicting solubility. Solvents with similar polarity to the solute are generally effective at dissolving it. This compound, with its polar functionalities, is expected to be soluble in a variety of common organic solvents.

Qualitative Solubility Data

The following table summarizes the expected and observed qualitative solubility of this compound and its close analog, ethyl azidoacetate, in various organic solvents. This information is compiled from synthesis protocols and data on related compounds.

| Solvent | Solvent Type | Expected/Observed Solubility of this compound | Notes on Analog (Ethyl azidoacetate) |

| Methanol | Polar Protic | Soluble[2] | Soluble in alcohols[5] |

| Ethanol | Polar Protic | Expected to be Soluble | Soluble in alcohols[5] |

| Dichloromethane | Polar Aprotic | Soluble[2] | - |

| Diethyl Ether | Nonpolar | Soluble[2] | Soluble in ethyl ether |

| Ethyl Acetate | Polar Aprotic | Expected to be Soluble | Slightly Soluble[6] |

| Acetonitrile | Polar Aprotic | Expected to be Soluble | - |

| Chloroform | Polar Aprotic | Expected to be Soluble | Sparingly Soluble[6] |

| Acetone | Polar Aprotic | Expected to be Soluble | Soluble in acetone |

Experimental Protocol for Solubility Determination

For applications requiring precise solubility values, experimental determination is necessary. The following is a detailed methodology for determining the solubility of a liquid compound like this compound in an organic solvent.

Method: Isothermal Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility.

Materials and Equipment:

-

This compound

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC, GC, or NMR)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial.

-

Add a known volume of the pre-equilibrated solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solute should be visible.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed at the set temperature for at least 24 hours to allow for phase separation.

-

Carefully withdraw a sample from the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Quantification:

-

Determine the concentration of this compound in the filtered solution using a pre-validated analytical method (e.g., HPLC, GC, or NMR with an internal standard).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Dilute the filtered sample solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the analytical instrument and determine the concentration.

-

-

Calculation of Solubility:

-

Calculate the solubility using the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

-

Visualization of Experimental and Logical Workflows

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Diagram 2: Logical Workflow for Solubility Assessment

Caption: Logical workflow for assessing the solubility of a compound.

Conclusion

While quantitative solubility data for this compound is not widely published, its molecular structure and observations from synthetic procedures strongly suggest its solubility in a range of common polar organic solvents, including alcohols, dichloromethane, and diethyl ether. For applications demanding precise solubility measurements, the provided experimental protocol offers a reliable methodology. The logical workflow presented can guide researchers in systematically assessing the solubility of this and other compounds where data is scarce.

References

- 1. This compound | C3H5N3O2 | CID 4020482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. biosynth.com [biosynth.com]

- 4. Methyl azidoacetate | CAS#:1816-92-8 | Chemsrc [chemsrc.com]

- 5. Ethyl azidoacetate - CAS-Number 637-81-0 - Order from Chemodex [chemodex.com]

- 6. Ethyl Azidoacetate | 637-81-0 [chemicalbook.com]

The Mechanism of Methyl 2-Azidoacetate in Cycloaddition Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-azidoacetate has emerged as a versatile and valuable building block in the field of organic chemistry, particularly in the realm of cycloaddition reactions. Its utility is primarily centered around the azide (B81097) functional group, which readily participates in [3+2] cycloaddition reactions to form stable 1,2,3-triazole rings. This transformation, a cornerstone of "click chemistry," provides a highly efficient and reliable method for the covalent ligation of molecular fragments. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in cycloadditions, detailed experimental protocols, and quantitative data to support researchers in drug development and other scientific endeavors. The primary cycloaddition pathways discussed are the thermal Huisgen cycloaddition, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Core Mechanisms of Action

The reactivity of this compound in cycloadditions is dictated by the 1,3-dipolar character of its azide group. This dipole can react with a variety of dipolarophiles, most notably alkynes, to form a five-membered heterocyclic ring. The mechanism and outcome of this reaction are highly dependent on the reaction conditions.

Thermal Huisgen [3+2] Cycloaddition

The thermal Huisgen 1,3-dipolar cycloaddition is the uncatalyzed reaction between an azide and an alkyne. This reaction generally requires elevated temperatures and often results in a mixture of regioisomers: the 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazoles. The reaction proceeds through a concerted, pericyclic transition state. However, due to the often harsh conditions and lack of regioselectivity, this method is less commonly employed in modern bioconjugation and drug discovery applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen cycloaddition, forming exclusively the 1,4-disubstituted 1,2,3-triazole.[1][2] This reaction is the premier example of a "click" reaction due to its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.[2] The mechanism involves the in situ formation of a copper(I)-acetylide intermediate, which then reacts with the azide. The reaction is significantly accelerated compared to the thermal counterpart, with rate enhancements of up to 107 to 108.[3]

The catalytic cycle begins with the coordination of the Cu(I) catalyst to the terminal alkyne. A base is often used to facilitate the formation of the copper-acetylide. This intermediate then reacts with the azide in a stepwise manner, passing through a six-membered copper-containing intermediate before undergoing ring contraction and protonolysis to yield the 1,4-disubstituted triazole and regenerate the Cu(I) catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living systems where the toxicity of copper is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful metal-free alternative. This reaction utilizes a strained cyclooctyne (B158145) as the alkyne component. The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst. While SPAAC is not as fast as CuAAC, its bioorthogonality makes it invaluable for in vivo imaging and labeling studies. The reaction proceeds through a concerted [3+2] cycloaddition mechanism, similar to the thermal Huisgen cycloaddition, but with a much lower energy barrier.

Data Presentation: Reaction Parameters

While extensive kinetic data specifically for this compound is not centrally compiled, the following table summarizes typical reaction conditions and yields for CuAAC reactions involving azides and terminal alkynes, which are broadly applicable.

| Parameter | Thermal Huisgen Cycloaddition | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | None | Cu(I) source (e.g., CuSO₄/sodium ascorbate (B8700270), CuBr, CuI) | None |

| Temperature | High (typically >80 °C) | Room temperature to mild heating | Physiological temperatures (e.g., 37 °C) |

| Solvent | Various organic solvents | Aqueous or organic solvents (e.g., tBuOH/H₂O, DMSO, THF) | Aqueous buffers, organic solvents |

| Regioselectivity | Mixture of 1,4- and 1,5-isomers | Exclusively 1,4-isomer[1] | Typically a mixture, but can be influenced by cyclooctyne structure |

| Reaction Rate | Slow | Very fast (rate acceleration of 10⁷-10⁸)[3] | Fast, but generally slower than CuAAC |

| Typical Yields | Moderate to high | High to quantitative[1] | High |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of methyl bromoacetate (B1195939) with sodium azide.[4]

Materials:

-

Methyl bromoacetate

-

Sodium azide

-

Methanol (MeOH)

-

Water (H₂O)

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, dissolve methyl bromoacetate in methanol.[4]

-

Add a slurry of sodium azide in water to the flask in one portion.[4]

-

Stir the suspension at room temperature for 20 minutes; a mild exotherm may be observed.[4]

-

Heat the mixture to a gentle reflux for 2 hours.[4]

-

After cooling to room temperature, remove the solvent under reduced pressure.[4]

-

Partition the residue between diethyl ether and water.[4]

-

Extract the aqueous phase with diethyl ether.[4]

-

Combine the organic layers, dry over magnesium sulfate, filter, and evaporate the solvent to yield this compound as a slightly yellow oil.[4] Typical yields are in the range of 89-90%.[4]

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for the CuAAC reaction between an azide (e.g., this compound) and a terminal alkyne.

Materials:

-

Azide (e.g., this compound)

-

Terminal alkyne

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., 1:1 mixture of tert-butanol (B103910) and water)

Procedure:

-

Dissolve the azide and terminal alkyne in the chosen solvent system.

-

Add an aqueous solution of copper(II) sulfate pentahydrate (typically 1-5 mol%).

-

Add a freshly prepared aqueous solution of sodium ascorbate (typically 5-10 mol%) to reduce the Cu(II) to the active Cu(I) species.

-

Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the product can be isolated by extraction and purified by column chromatography if necessary.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for SPAAC, commonly used for bioconjugation.

Materials:

-

Azide-modified biomolecule (e.g., a protein labeled with an azide derived from this compound)

-

Cyclooctyne reagent (e.g., a dibenzocyclooctyne (DBCO) derivative)

-

Amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

Procedure:

-

Dissolve the azide-modified biomolecule in the amine-free buffer.

-

Add the cyclooctyne reagent to the solution. A molar excess of the cyclooctyne is often used to ensure complete reaction.

-

Incubate the reaction mixture at the desired temperature (e.g., 37 °C).

-

The reaction time can vary from minutes to hours depending on the specific cyclooctyne and the concentrations of the reactants.

-

The resulting triazole-linked conjugate can be purified from excess reagents using methods such as size-exclusion chromatography or dialysis.

Visualizations

Reaction Mechanisms

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Workflow for Bioconjugation

Caption: General workflow for bioconjugation using a probe derived from this compound.

Applications in Research and Drug Development

The triazole linkage formed through cycloadditions with this compound is exceptionally stable, making it an ideal linker in various applications.

-

Bioconjugation: this compound can be used to introduce an azide handle onto small molecules, which can then be "clicked" onto biomolecules (proteins, nucleic acids, etc.) that have been functionalized with an alkyne. This is widely used for attaching probes, such as fluorophores or biotin, for detection and imaging.

-

Drug Discovery: The triazole ring is a common scaffold in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding. CuAAC with this compound provides a straightforward method for synthesizing libraries of triazole-containing compounds for screening as potential drug candidates.

-

Probing Biological Systems: By incorporating this compound into bioactive molecules or by using it to link a reporter tag, researchers can create chemical probes to study biological processes. For example, an azide-containing inhibitor can be used to label its target protein in a complex biological sample, which can then be detected or isolated after a click reaction with an alkyne-tagged reporter. While direct links to specific signaling pathways require further investigation for this particular azide, the general strategy is widely applied to study enzyme activities, such as those of kinases, and receptor-ligand interactions.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of 1,2,3-triazoles via [3+2] cycloaddition reactions. The choice between thermal, copper-catalyzed, or strain-promoted methods allows for a high degree of control over the reaction outcome and its applicability in different chemical and biological contexts. The CuAAC reaction, in particular, offers a highly efficient and regioselective route to 1,4-disubstituted triazoles, making it an invaluable tool in drug discovery, bioconjugation, and materials science. This guide provides the fundamental knowledge and practical protocols to effectively utilize this compound in these cutting-edge applications.

References

Methyl 2-Azidoacetate: A Versatile Building Block in Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-azidoacetate has emerged as a highly versatile and valuable reagent in modern organic chemistry and medicinal chemistry. Its unique combination of a reactive azide (B81097) moiety and an ester functional group allows for its participation in a wide array of chemical transformations, making it a key building block for the synthesis of diverse molecular architectures, particularly nitrogen-containing heterocycles. This technical guide provides a comprehensive literature review of the applications of this compound, with a focus on its role in cycloaddition reactions, the synthesis of bioactive molecules, and its utility in bioconjugation. Detailed experimental protocols, quantitative data, and visual representations of key reaction pathways are presented to serve as a practical resource for researchers in the field.

Physicochemical Properties and Synthesis

This compound is a colorless to slightly yellow liquid with the chemical formula C₃H₅N₃O₂ and a molecular weight of 115.09 g/mol . Key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 1816-92-8 |

| Molecular Formula | C₃H₅N₃O₂ |

| Molecular Weight | 115.09 g/mol |

| Boiling Point | 158 °C |

| Density | 1.182 g/cm³ |

| Flash Point | 48 °C |

Synthesis of this compound:

A common and efficient method for the synthesis of this compound involves the nucleophilic substitution of methyl bromoacetate (B1195939) with sodium azide.

Experimental Protocol: Synthesis of this compound[1]

-

Materials: Methyl bromoacetate, sodium azide, methanol (B129727), water, diethyl ether, magnesium sulfate.

-

Procedure:

-

A solution of methyl bromoacetate (0.528 mol) in methanol (86 mL) is prepared in a round-bottomed flask equipped with a magnetic stirrer and reflux condenser.

-

A slurry of sodium azide (0.649 mol) in water (40 mL) is added to the flask.

-

The mixture is stirred and gently refluxed for 2 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between diethyl ether (100 mL) and water (100 mL).

-

The aqueous phase is extracted with diethyl ether (3 x 30 mL).

-

The combined organic layers are dried over magnesium sulfate, filtered, and concentrated to yield this compound as a slightly yellow oil (89-90% yield).

-

Applications in Heterocyclic Synthesis

This compound is a cornerstone in the synthesis of a variety of nitrogen-containing heterocycles. Its azide functionality makes it an ideal precursor for 1,3-dipolar cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry."

Synthesis of 1,2,3-Triazoles via CuAAC

The CuAAC reaction between this compound and terminal alkynes provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.

A study by Liao et al. demonstrated the synthesis of a series of 1,4-disubstituted 1,2,3-triazoles using ethyl 2-azidoacetate (a close analog) and various terminal alkynes derived from natural products. The reactions proceeded with good yields, highlighting the versatility of this approach.[1]

| Alkyne Substrate (derived from) | Product Yield (%) |

| Carvacrol | 75 |

| Eugenol | 80 |

| Isovanillin | 70 |

| Thymol | 78 |

| Vanillin | 72 |

| Table adapted from Liao et al. (2017) using ethyl 2-azidoacetate.[1] |

Experimental Protocol: General Procedure for CuAAC Reaction[2]

-

Materials: Ethyl 2-azidoacetate, terminal alkyne, copper(I) iodide (CuI), sodium ascorbate (B8700270), tert-butanol (B103910), water.

-

Procedure:

-

To a solution of the terminal alkyne (1.0 mmol) and ethyl 2-azidoacetate (1.2 mmol) in a 1:1 mixture of tert-butanol and water (10 mL), sodium ascorbate (0.2 mmol) and copper(I) iodide (0.1 mmol) are added.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

Upon completion (monitored by TLC), the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 1,4-disubstituted 1,2,3-triazole.

-

Synthesis of Other Heterocycles

Beyond triazoles, this compound can be employed in the synthesis of other heterocyclic systems. A notable example is the synthesis of substituted pyrrolopyridines.

Experimental Protocol: Synthesis of Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate[1]

This multi-step synthesis involves an initial condensation reaction followed by a thermally induced cyclization.

-

Step A: Condensation

-

Materials: 2-chloro-3-pyridine carboxaldehyde, this compound, methanol, sodium methoxide (B1231860).

-

Procedure:

-

To a cooled (-10 to -12 °C) solution of 2-chloro-3-pyridine carboxaldehyde (141 mmol) and this compound (349 mmol) in methanol (200 mL), a 25% solution of sodium methoxide in methanol (349 mmol) is added slowly.

-

The reaction is stirred at this temperature for a specified time.

-

The reaction is quenched and worked up to isolate the intermediate, methyl (2Z)-2-azido-3-(2-chloropyridin-3-yl)acrylate.

-

-

-

Step B: Thermolysis and Cyclization

-

Materials: Methyl (2Z)-2-azido-3-(2-chloropyridin-3-yl)acrylate, mesitylene (B46885).

-

Procedure:

-

The intermediate from Step A (74.2 mmol) is suspended in mesitylene (740 mL).

-

The mixture is heated to 185 °C and refluxed for 1 hour, during which nitrogen gas is extruded.

-

After cooling, the product crystallizes and is collected by filtration to give methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate.

-

-

Applications in Medicinal Chemistry and Drug Discovery